![molecular formula C21H20N2O3S B299574 N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299574.png)
N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide, also known as IND-1, is a small molecule that has been extensively studied for its potential therapeutic applications. IND-1 is a sulfonamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has also been shown to inhibit the activity of MMP-9, an enzyme that is involved in the breakdown of extracellular matrix proteins. Additionally, N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has also been shown to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain. Additionally, N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has been shown to reduce the expression of MMP-9 and inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide in lab experiments is its ability to exhibit multiple therapeutic properties. N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a versatile compound for research. Additionally, N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has been shown to have low toxicity, making it a safe compound to use in lab experiments.
One limitation of using N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide. One direction is to further investigate its mechanism of action. Understanding how N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide works at the molecular level can help identify potential targets for therapeutic intervention. Another direction is to investigate the potential of N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide as a treatment for various diseases. N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has shown promise in treating inflammation, cancer, and neurodegenerative diseases, and further research can help determine its potential as a therapeutic agent. Additionally, future research can investigate the potential of N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide derivatives with improved solubility and pharmacokinetic properties.
Synthesemethoden
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide involves the reaction of 2-(1H-indol-3-yl)ethanamine with 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide as a white solid with a melting point of 226-228°C.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C21H20N2O3S |
---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C21H20N2O3S/c1-26-20-10-11-21(18-8-3-2-7-17(18)20)27(24,25)23-13-12-15-14-22-19-9-5-4-6-16(15)19/h2-11,14,22-23H,12-13H2,1H3 |
InChI-Schlüssel |
APWRKFPNOYPBBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CNC4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.